molecular formula C17H17ClO3 B2763979 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid CAS No. 1225976-34-0

3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid

Cat. No.: B2763979
CAS No.: 1225976-34-0
M. Wt: 304.77
InChI Key: PIPVOAAZJRJMEK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features two aromatic rings, one substituted with a chlorine atom and the other with an ethoxy group, connected by a three-carbon chain terminating in a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde.

    Aldol Condensation: These aldehydes undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Acid chlorides, esters.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-phenylpropanoic acid: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    3-(4-Ethoxyphenyl)-3-phenylpropanoic acid: Lacks the chlorine atom, which can influence its reactivity and interactions with biological targets.

Uniqueness

The combination of the chlorine and ethoxy groups in 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-2-21-15-9-5-13(6-10-15)16(11-17(19)20)12-3-7-14(18)8-4-12/h3-10,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPVOAAZJRJMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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